N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide
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Overview
Description
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide: is a complex organic compound that features multiple functional groups, including bromophenyl, sulfamoyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Sulfamoyl Intermediate
- React 4-bromophenylamine with chlorosulfonic acid to form 4-bromophenylsulfonamide.
- Reaction conditions: Typically carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the exothermic reaction.
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Coupling Reaction
- The sulfamoyl intermediate is then reacted with 4-bromophenol in the presence of a base, such as sodium hydroxide, to form the desired product.
- Reaction conditions: This step is usually performed at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide can undergo various chemical reactions, including:
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Substitution Reactions
- The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
- Common reagents: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
-
Oxidation Reactions
- The phenoxy and sulfamoyl groups can undergo oxidation to form sulfone and sulfoxide derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
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Reduction Reactions
- The compound can be reduced to form amine derivatives.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of iodinated or fluorinated derivatives.
Oxidation Reactions: Formation of sulfone and sulfoxide derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry
- Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Studied for its anti-inflammatory properties.
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Materials Science
- Used in the development of advanced materials with specific electronic and optical properties.
- Incorporated into polymers to enhance their thermal stability and mechanical strength.
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Biological Research
- Employed as a tool compound to study the biological pathways involving sulfamoyl and phenoxy groups.
- Used in the development of biosensors for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]benzenesulfonamide
- N-(4-fluorophenyl)-4-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide
- N-(4-methylphenyl)-4-[4-[(4-methylphenyl)sulfamoyl]phenoxy]benzenesulfonamide
Uniqueness
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can also influence the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenoxy]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O5S2/c25-17-1-5-19(6-2-17)27-34(29,30)23-13-9-21(10-14-23)33-22-11-15-24(16-12-22)35(31,32)28-20-7-3-18(26)4-8-20/h1-16,27-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMHERHGTMGRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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